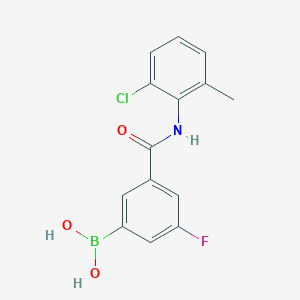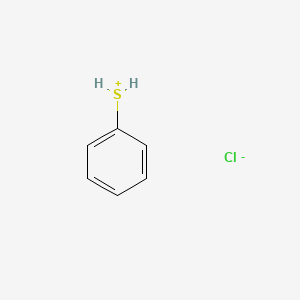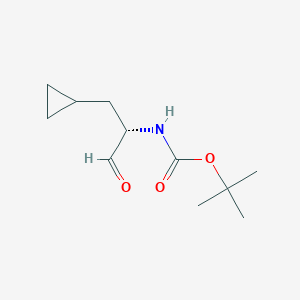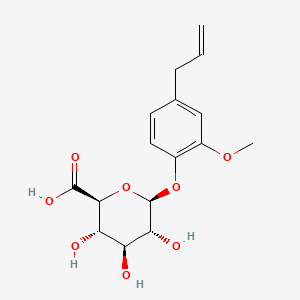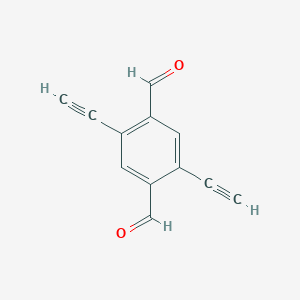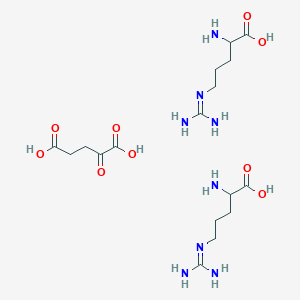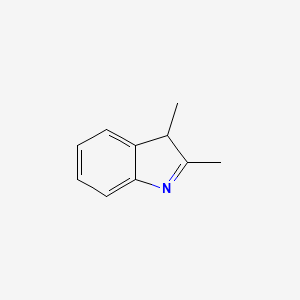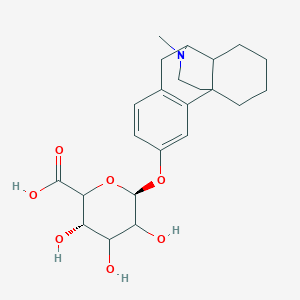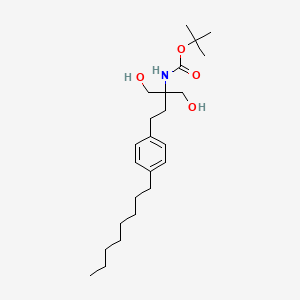![molecular formula C20H25BO2 B13403996 (3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its ability to form carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester typically involves the reaction of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds .
科学的研究の応用
Chemistry
In chemistry, (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester is widely used in the synthesis of complex organic molecules through cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of carbon-carbon bonds .
Industry
In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components .
作用機序
The mechanism by which (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This reaction mechanism typically involves the oxidative addition of the boronic ester to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the dimethyl groups on the biphenyl moiety.
Biphenyl-2-boronic Acid Pinacol Ester: Another similar compound used in Suzuki-Miyaura reactions.
Uniqueness
The presence of the dimethyl groups in (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .
特性
分子式 |
C20H25BO2 |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
2-[4-(3,5-dimethylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO2/c1-14-11-15(2)13-17(12-14)16-7-9-18(10-8-16)21-22-19(3,4)20(5,6)23-21/h7-13H,1-6H3 |
InChIキー |
LBZCVVWQGKOTLC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


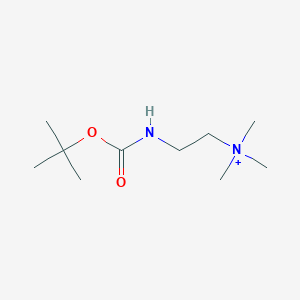
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
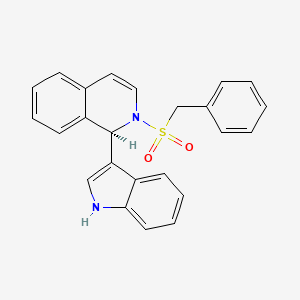
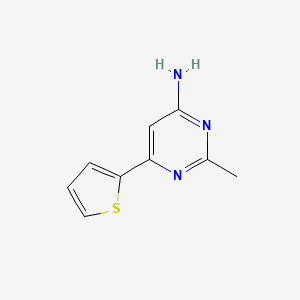
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
